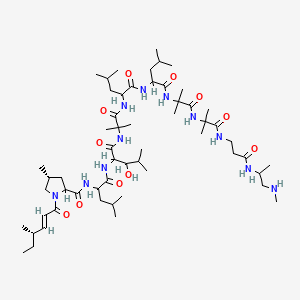
Leucinostatin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin D is a novel peptide antibiotic from Paecilomyces marquandii.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Leucinostatin D has shown significant antiparasitic activity against various protozoan pathogens, particularly Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that leucinostatins exhibit potent inhibitory effects on the intracellular amastigote form of T. cruzi. A study demonstrated that Leucinostatin B, closely related to this compound, reduced parasite growth significantly in both in vitro and in vivo models, with effective concentrations in the low nanomolar range and a high selectivity index .
Table 1: Antiparasitic Efficacy of Leucinostatins
| Compound | Target Parasite | EC50 (nM) | In Vivo Efficacy |
|---|---|---|---|
| Leucinostatin A | T. brucei | 2.8 | Yes |
| Leucinostatin B | T. cruzi | <1 | Yes |
| This compound | T. cruzi | TBD | TBD |
Anticancer Properties
This compound has also been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. Studies have shown that leucinostatins selectively inhibit the growth of luminal androgen receptor subtype cells by targeting mTORC1 signaling pathways. This mechanism involves the inhibition of mitochondrial respiration through ATP synthase blockade, leading to reduced cell proliferation .
Table 2: Anticancer Activity of Leucinostatins
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Leucinostatin B | TNBC | mTORC1 inhibition | TBD |
| This compound | TBD | TBD | TBD |
Agricultural Applications
In agriculture, leucinostatins have been explored for their potential as biocontrol agents against plant pathogens such as Phytophthora infestans. Their ability to inhibit fungal growth suggests they could be utilized as natural pesticides, reducing reliance on synthetic chemicals .
Case Studies
- Chagas Disease Treatment : In a proof-of-concept study, leucinostatin B was administered to mice infected with T. cruzi. The results showed a significant reduction in parasite load compared to control groups treated with vehicle or standard drugs like benznidazole .
- Breast Cancer Research : A study focusing on TNBC demonstrated that leucinostatin B could inhibit cell growth effectively in sensitive cell lines while sparing resistant ones, suggesting selective targeting mechanisms that could be exploited for therapeutic development .
Propiedades
Número CAS |
100334-47-2 |
|---|---|
Fórmula molecular |
C56H101N11O11 |
Peso molecular |
1104.5 g/mol |
Nombre IUPAC |
(4R)-N-[1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1 |
Clave InChI |
RDUJTYZLXJPVKP-YDZNBPEVSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
SMILES isomérico |
CC[C@H](C)/C=C/C(=O)N1C[C@@H](CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
leucinostatin D leucinostatin-D paecilotoxin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















